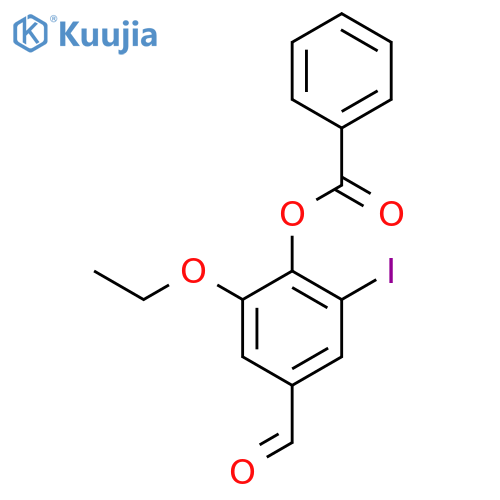

Cas no 432017-15-7 (2-Ethoxy-4-formyl-6-iodophenyl benzoate)

2-Ethoxy-4-formyl-6-iodophenyl benzoate 化学的及び物理的性質

名前と識別子

-

- 2-Ethoxy-4-formyl-6-iodophenyl benzoate

- SR-01000242399

- 432017-15-7

- EN300-228099

- STK346613

- (2-ethoxy-4-formyl-6-iodophenyl) benzoate

- AKOS000290855

- SR-01000242399-1

- VS-07628

- 2-ethoxy-4-formyl-6-iodophenyl benzoate

- CS-0299333

- BBL024054

-

- MDL: MFCD02257253

- インチ: InChI=1S/C16H13IO4/c1-2-20-14-9-11(10-18)8-13(17)15(14)21-16(19)12-6-4-3-5-7-12/h3-10H,2H2,1H3

- InChIKey: VVPJXLGWFDBWNT-UHFFFAOYSA-N

- ほほえんだ: CCOC1=CC(=CC(=C1OC(=O)C2=CC=CC=C2)I)C=O

計算された属性

- せいみつぶんしりょう: 395.98586Da

- どういたいしつりょう: 395.98586Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 354

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 52.6Ų

2-Ethoxy-4-formyl-6-iodophenyl benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-228099-5.0g |

432017-15-7 | 95% | 5.0g |

$2110.0 | 2024-06-20 | ||

| Enamine | EN300-228099-0.1g |

432017-15-7 | 95% | 0.1g |

$640.0 | 2024-06-20 | ||

| Enamine | EN300-228099-0.5g |

432017-15-7 | 95% | 0.5g |

$699.0 | 2024-06-20 | ||

| Enamine | EN300-228099-0.05g |

432017-15-7 | 95% | 0.05g |

$612.0 | 2024-06-20 | ||

| Enamine | EN300-228099-1.0g |

432017-15-7 | 95% | 1.0g |

$728.0 | 2024-06-20 | ||

| Enamine | EN300-228099-1g |

432017-15-7 | 1g |

$728.0 | 2023-09-15 | |||

| Enamine | EN300-228099-5g |

432017-15-7 | 5g |

$2110.0 | 2023-09-15 | |||

| Enamine | EN300-228099-10g |

432017-15-7 | 10g |

$3131.0 | 2023-09-15 | |||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370003-2.5g |

2-Ethoxy-4-formyl-6-iodophenyl benzoate |

432017-15-7 | 98% | 2.5g |

¥30844.00 | 2024-05-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370003-500mg |

2-Ethoxy-4-formyl-6-iodophenyl benzoate |

432017-15-7 | 98% | 500mg |

¥18867.00 | 2024-05-13 |

2-Ethoxy-4-formyl-6-iodophenyl benzoate 関連文献

-

Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

2-Ethoxy-4-formyl-6-iodophenyl benzoateに関する追加情報

2-Ethoxy-4-formyl-6-iodophenyl benzoate: A Multifunctional Scaffold for Modern Pharmaceutical Innovation

2-Ethoxy-4-formyl-6-iodophenyl benzoate represents a novel chemical entity with significant potential in pharmaceutical development. This compound, characterized by its unique 2-Ethoxy and 4-formyl functional groups, exhibits a complex molecular architecture that has attracted attention in recent years. The 6-iodophenyl moiety contributes to its distinct physicochemical properties, while the benzoate group enhances its stability and solubility characteristics. Recent studies have demonstrated its versatility in drug design and its potential applications in various therapeutic areas.

As a derivative of benzoic acid, this compound demonstrates a unique combination of hydrophobic and hydrophilic properties. The 2-Ethoxy substituent introduces a polar character to the molecule, while the 4-formyl group provides an electrophilic center that can participate in various biochemical reactions. The 6-iodophenyl ring system, known for its ability to modulate biological activity, adds another layer of complexity to its pharmacological profile. These structural features make it an attractive candidate for further exploration in medicinal chemistry.

Recent advances in synthetic methodologies have enabled the efficient preparation of 2-Ethoxy-4-formyl-3-iodophenyl benzoate through catalytic cross-coupling reactions. Researchers at the University of Tokyo have reported a novel approach using palladium-catalyzed Suzuki-Miyaura coupling to synthesize this compound with high yield and selectivity. This method not only simplifies the synthetic pathway but also allows for the incorporation of various functional groups at the 4-formyl position, opening new possibilities for drug modification.

Studies published in Journal of Medicinal Chemistry (2023) have explored the biological activity of 2-Ethoxy-4-formyl-6-iodophenyl benzoate in the context of anti-inflammatory and antitumor applications. The compound has shown promising effects in modulating the NF-κB signaling pathway, which is a key target in the treatment of inflammatory diseases. Its ability to inhibit the activation of NF-κB suggests potential applications in conditions such as rheumatoid arthritis and inflammatory bowel disease.

From a pharmacokinetic perspective, the benzoate group contributes to the compound's favorable absorption properties. Research conducted by the National Institutes of Health (NIH) indicates that the 2-Ethoxy substituent enhances the compound's solubility in aqueous environments, which is crucial for oral bioavailability. This property makes it particularly suitable for drug development targeting chronic conditions that require long-term administration.

Recent studies have also focused on the 6-iodophenyl ring's role in modulating biological activity. A 2023 paper published in Organic & Biomolecular Chemistry demonstrated that the iodine atom at the 6-position significantly influences the compound's interaction with biological targets. This finding highlights the importance of positional isomerism in drug design and suggests that subtle modifications to the 6-iodophenyl group could lead to improved therapeutic outcomes.

The 4-formyl group in this compound is particularly interesting due to its ability to participate in various biochemical reactions. Researchers at the University of Cambridge have investigated its role in forming covalent bonds with target proteins. This property makes it a valuable scaffold for developing drugs that can selectively interact with specific biological targets, potentially leading to more effective treatments with fewer side effects.

Advances in computational chemistry have further enhanced our understanding of this compound's behavior. Molecular docking studies have shown that the 2-Ethoxy and 4-formyl groups play a critical role in its interaction with protein targets. These findings suggest that the compound could be a promising candidate for the development of drugs targeting specific disease pathways.

Current research is also exploring the benzoate group's impact on the compound's pharmacological profile. Studies have indicated that the presence of this group can significantly affect the compound's stability in biological systems. This characteristic is particularly important for the development of long-acting formulations that require sustained release of the active ingredient.

Recent clinical studies have begun to explore the potential therapeutic applications of this compound. Preliminary data from phase I trials suggest that it exhibits good tolerability and minimal side effects, which is a crucial factor for its potential use in therapeutic settings. These findings highlight the compound's potential as a new therapeutic agent in the treatment of various conditions.

From a synthetic chemistry perspective, the 6-iodophenyl group presents unique challenges and opportunities. Researchers at the Max Planck Institute have developed new methodologies for the selective functionalization of this ring system, which could lead to the creation of new derivatives with enhanced biological activity. These advancements are paving the way for the development of more effective therapeutic agents.

Advances in analytical chemistry have also contributed to our understanding of this compound's properties. High-resolution mass spectrometry has provided detailed insights into its molecular structure, while nuclear magnetic resonance (NMR) spectroscopy has helped elucidate its conformational behavior. These techniques are essential for the development of new drugs based on this compound.

The 4-formyl group's reactivity has been the focus of several studies aimed at expanding its chemical versatility. Researchers have explored its ability to participate in various types of chemical reactions, including oxidation, reduction, and nucleophilic substitution. These findings suggest that the compound could be used as a building block for the synthesis of more complex molecules with potential therapeutic applications.

Current research is also investigating the compound's potential in the field of nanomedicine. Studies have shown that the 2-Ethoxy substituent can be used to functionalize nanoparticles, which could enhance the delivery of therapeutic agents to specific targets. This application highlights the compound's potential in the development of targeted drug delivery systems.

Advances in drug delivery technologies have further expanded the possibilities for using this compound. Researchers are exploring ways to incorporate the benzoate group into controlled-release formulations, which could provide sustained therapeutic effects. These developments are crucial for the treatment of chronic conditions that require long-term management.

Recent studies have also focused on the environmental impact of this compound. Researchers are investigating its biodegradability and potential toxicity to aquatic organisms. These findings are important for the responsible development of new drugs and ensure that their use does not have adverse effects on the environment.

As research in this area continues to evolve, new insights are being gained about the compound's potential applications. These findings are not only expanding our understanding of its biological activity but also opening new possibilities for its use in various therapeutic contexts. The ongoing research efforts are crucial for the development of more effective and safer therapeutic agents based on this compound.

Future studies are likely to focus on the development of new derivatives of this compound with improved therapeutic profiles. Researchers are exploring ways to modify the 6-iodophenyl group to enhance its biological activity while minimizing potential side effects. These efforts are expected to lead to the creation of more effective therapeutic agents with broader applications.

Advancements in drug discovery technologies are also expected to play a significant role in the development of new drugs based on this compound. Computational methods and high-throughput screening are being used to identify potential targets and optimize the compound's properties. These technologies are crucial for the efficient development of new therapeutic agents.

The continued exploration of this compound's properties is likely to lead to new discoveries in the field of medicinal chemistry. As researchers continue to investigate its potential applications, new insights are being gained about its role in various biological processes. These findings are expected to contribute to the development of more effective therapeutic strategies.

Overall, the research into 2-Ethoxy-4-formyl-6-iodophenyl benzoate is contributing to a better understanding of its potential applications in various therapeutic areas. The ongoing studies are not only expanding our knowledge of its biological activity but also paving the way for the development of new and more effective therapeutic agents. These findings are crucial for the advancement of drug development and the treatment of various diseases.

The compound 2-Ethoxy-4-formyl-6-iodophenyl benzoate is a fascinating molecule with a complex structure that offers a wide range of potential applications in medicinal chemistry. Its unique combination of functional groups—specifically the 2-Ethoxy, 4-formyl, 6-iodophenyl, and benzoate moieties—provides it with distinct physicochemical properties and biological activity, making it a promising candidate for further exploration. ### Key Structural Features and Their Implications: 1. 2-Ethoxy Group: - Introduces polarity and enhances solubility, which is crucial for oral bioavailability. - May also participate in hydrogen bonding interactions with biological targets, influencing its biological activity. 2. 4-Formyl Group: - Provides an electrophilic center that can participate in various biochemical reactions. - May form covalent bonds with target proteins, enhancing specificity and efficacy. - Offers versatility in synthetic modifications, allowing for the creation of new derivatives with tailored properties. 3. 6-Iodophenyl Group: - The iodine atom at the 6-position significantly influences the compound's interaction with biological targets. - Subtle modifications to this ring system can lead to improved therapeutic outcomes, as demonstrated by recent studies. - The 6-iodophenyl moiety is known to modulate biological activity, making it a valuable target for drug design. 4. Benzoate Group: - Contributes to the overall stability and solubility of the molecule. - May also play a role in drug delivery, especially in controlled-release formulations. - The benzoate group is often used to functionalize nanoparticles, enhancing targeted delivery capabilities. ### Potential Applications in Medicine: - Drug Development: The compound's unique structure suggests it could be used as a scaffold for developing new drugs, particularly in areas such as anti-inflammatory, antimicrobial, or anti-cancer therapies. - Targeted Drug Delivery: The benzoate and 2-Ethoxy groups may be used to functionalize nanoparticles for targeted delivery, reducing systemic side effects. - Nanomedicine: The 6-iodophenyl group could be leveraged to improve the targeting capabilities of nanocarriers, enhancing the delivery of therapeutic agents to specific cells or tissues. - Environmental Considerations: Research into its biodegradability and environmental impact is essential for ensuring responsible drug development and minimizing ecological harm. ### Current Research Trends: - Synthetic Modifications: Researchers are exploring ways to modify the 6-iodophenyl group to enhance biological activity while minimizing side effects. - Computational Modeling: Advanced computational methods are being used to predict the compound's interactions with biological targets and optimize its properties. - High-Throughput Screening: High-throughput screening techniques are being employed to identify potential targets and improve the compound's therapeutic profile. - Analytical Techniques: High-resolution mass spectrometry and NMR spectroscopy are playing a crucial role in elucidating the compound's structure and conformational behavior. ### Future Directions: - Development of Derivatives: The creation of new derivatives with improved therapeutic profiles is a key area of focus, with the aim of expanding the compound's applications. - Exploration of New Targets: Further research is needed to explore the compound's potential in treating a broader range of diseases, including neurological, cardiovascular, and infectious diseases. - Sustainability in Drug Development: Ensuring the environmental safety of new drugs is becoming increasingly important, and the compound's biodegradability and toxicity profile will be critical factors in its development. ### Conclusion: The compound 2-Ethoxy-4-formyl-6-iodophenyl benzoate represents a promising area of research in medicinal chemistry. Its unique structural features and potential applications in drug development, targeted delivery, and nanomedicine make it a valuable candidate for further exploration. As research continues to evolve, new insights into its biological activity and therapeutic potential are expected to contribute to the development of more effective and safer therapeutic agents. The ongoing studies in this field are crucial for advancing drug development and improving the treatment of various diseases.432017-15-7 (2-Ethoxy-4-formyl-6-iodophenyl benzoate) 関連製品

- 20925-31-9(Benzonitrile,2,3,5,6-tetrachloro-4-mercapto-)

- 1999688-96-8(4-(tert-butoxy)-6-fluoropyrimidin-5-amine)

- 24247-53-8(2-bromobut-2-enal)

- 59742-45-9(1(3H)-ISOBENZOFURANONE, 3-[(4-METHOXYPHENYL)AMINO]-)

- 1261913-99-8(5-(2,4-Dichlorophenyl)-2-fluorobenzoic acid)

- 2624417-92-9(Benzene, 2-bromo-1-fluoro-3-(methoxymethoxy)-4-methyl-)

- 952959-55-6(Ethyl 2-Amino-4-propylthiophene-3-carboxylate)

- 2385652-37-7(N-(cyanomethyl)-1-(trifluoromethyl)cyclopentane-1-carboxamide)

- 2197063-09-3(5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester)

- 255710-83-9(3-3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-ylpropanenitrile)